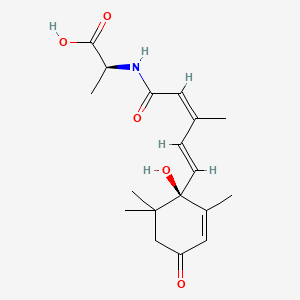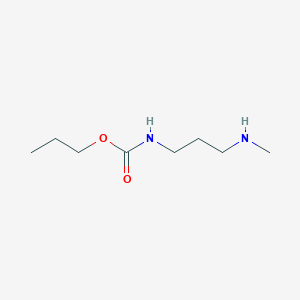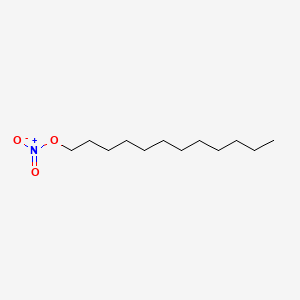![molecular formula C20H14ClN5O B13444045 4-[2-Chloro-6-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile CAS No. 1225383-64-1](/img/structure/B13444045.png)
4-[2-Chloro-6-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-Chloro-6-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile is a synthetic organic compound known for its significant applications in medicinal chemistry. This compound is a key intermediate in the synthesis of various pharmacologically active molecules, including anti-HIV drugs like etravirine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Chloro-6-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile involves multiple steps. One common method includes the reaction of 4-chloro-2,6-diaminopyrimidine with 4-cyanophenylamine to form an intermediate, which is then reacted with 3,5-dimethylbenzonitrile under specific conditions . The reaction typically requires solvents like 1,4-dioxane and catalysts to facilitate the process.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for higher yields and purity. The process involves the use of advanced techniques such as continuous flow reactors and high-pressure conditions to ensure efficient synthesis. The reaction conditions are carefully controlled to minimize impurities and maximize the yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-Chloro-6-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form different derivatives, while reduction reactions can modify the nitrile group.
Cyclization: Formation of heterocyclic compounds through intramolecular reactions.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Applications De Recherche Scientifique
4-[2-Chloro-6-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile is extensively used in scientific research due to its versatile chemical properties. Some of its applications include:
Medicinal Chemistry: As a key intermediate in the synthesis of anti-HIV drugs like etravirine.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: Employed in the synthesis of advanced materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-[2-Chloro-6-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile involves its interaction with specific molecular targets. In the case of its use as an anti-HIV drug intermediate, it acts by inhibiting the reverse transcriptase enzyme, thereby preventing the replication of the virus. The compound binds to the enzyme’s active site, blocking its activity and disrupting the viral replication process .
Comparaison Avec Des Composés Similaires
Similar Compounds
Etravirine: A direct derivative used as an anti-HIV drug.
Dasatinib: Another pyrimidine-based drug used in cancer treatment.
Nilotinib: Similar to dasatinib, used for treating chronic myeloid leukemia.
Uniqueness
4-[2-Chloro-6-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile is unique due to its specific structural features that allow it to act as a versatile intermediate in the synthesis of various pharmacologically active compounds. Its ability to undergo multiple chemical reactions and form stable derivatives makes it a valuable compound in medicinal chemistry.
Propriétés
Numéro CAS |
1225383-64-1 |
|---|---|
Formule moléculaire |
C20H14ClN5O |
Poids moléculaire |
375.8 g/mol |
Nom IUPAC |
4-[2-chloro-6-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile |
InChI |
InChI=1S/C20H14ClN5O/c1-12-7-15(11-23)8-13(2)19(12)27-18-9-17(25-20(21)26-18)24-16-5-3-14(10-22)4-6-16/h3-9H,1-2H3,(H,24,25,26) |
Clé InChI |
CVCIISGTGYWJHF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1OC2=NC(=NC(=C2)NC3=CC=C(C=C3)C#N)Cl)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]-2-(methoxymethyl)prop-2-enenitrile](/img/structure/B13443965.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B13443970.png)
![2,2,2-trifluoro-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(2,3,4,5,6-pentafluorophenoxy)purin-2-yl]acetamide](/img/structure/B13443978.png)





![Butanedioic acid;2-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethanol](/img/structure/B13444033.png)
pyrimidin-2-one](/img/structure/B13444037.png)




